methyl 2-(isoquinolin-6-yl)acetate

Lipophilicity LogP Physicochemical Properties

Optimize your synthesis with methyl 2-(isoquinolin-6-yl)acetate. The unique 6-position methyl acetate moiety provides a critical two-carbon linker, offering superior regioselectivity over 6-carboxylate analogs (CAS 173089-82-2). With a LogP of 1.95, it remains stable under organometallic conditions, then selectively hydrolyzes to the free acid (CAS 1000545-64-1). This key intermediate streamlines CNS and kinase-targeted drug discovery. Ensure your project's success with 95% purity.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 1260758-99-3
Cat. No. B6614524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(isoquinolin-6-yl)acetate
CAS1260758-99-3
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC2=C(C=C1)C=NC=C2
InChIInChI=1S/C12H11NO2/c1-15-12(14)7-9-2-3-11-8-13-5-4-10(11)6-9/h2-6,8H,7H2,1H3
InChIKeyXMIPNAMRAOLZPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(isoquinolin-6-yl)acetate (CAS 1260758-99-3): A Protected 6‑Substituted Isoquinoline Building Block for Pharmaceutical R&D and Organic Synthesis


Methyl 2-(isoquinolin-6-yl)acetate is a heterocyclic organic compound belonging to the isoquinoline ester class, with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . It features an isoquinoline core substituted at the 6-position with a methyl acetate moiety, endowing it with a calculated LogP of 1.95 and a topological polar surface area (TPSA) of 39.19 Ų . The compound is commercially available with a typical purity of 95% and serves primarily as a protected synthetic intermediate in medicinal chemistry and organic synthesis .

Why Methyl 2-(isoquinolin-6-yl)acetate Cannot Be Replaced by Common Isoquinoline Analogs in Regioselective Synthesis


Substitution of methyl 2-(isoquinolin-6-yl)acetate with structurally similar in-class compounds is not scientifically straightforward. The specific 6‑position substitution pattern on the isoquinoline ring, combined with the methyl ester protecting group, dictates both regioselective reactivity and downstream functional group compatibility . Close analogs, such as isoquinoline‑6‑carboxylic acid methyl ester (CAS 173089-82-2), lack the bridging methylene spacer, thereby altering electronic properties at the reaction center and reducing the compound's utility for homologation sequences requiring a more flexible two-carbon linker [1]. Similarly, the free acid counterpart—2‑(isoquinolin‑6‑yl)acetic acid (CAS 1000545-64-1)—exhibits a significantly lower calculated LogP and higher aqueous solubility, which impacts membrane permeability, handling in organic solvents, and its role as a protected intermediate in multi-step syntheses . These structural and physicochemical differences are material for synthetic route design and procurement decisions.

Quantitative Differentiation Evidence for Methyl 2-(isoquinolin-6-yl)acetate (CAS 1260758-99-3) vs. Key Analogs


Lipophilicity and Physicochemical Property Comparison: Methyl 2-(isoquinolin-6-yl)acetate vs. Its Free Acid Analog

Methyl 2-(isoquinolin-6-yl)acetate exhibits a calculated LogP of 1.95, which is substantially higher than that of its direct comparator, the free acid 2-(isoquinolin-6-yl)acetic acid (CAS 1000545-64-1). This difference arises from the presence of the methyl ester protecting group versus the free carboxylic acid moiety .

Lipophilicity LogP Physicochemical Properties Medicinal Chemistry

Synthetic Intermediate Value: Protection Strategy of Methyl 2-(isoquinolin-6-yl)acetate vs. Free Acid for Multi-Step Sequences

Methyl 2-(isoquinolin-6-yl)acetate serves as a protected form of 2-(isoquinolin-6-yl)acetic acid, enabling chemists to perform reactions that would be incompatible with a free carboxylic acid group. The methyl ester can be selectively hydrolyzed under basic conditions to reveal the free acid at a desired stage, whereas the free acid analog would require additional protection/deprotection steps if incorporated earlier in a synthetic sequence .

Organic Synthesis Protecting Group Ester Hydrolysis Intermediate Stability

Regiochemical Specificity: 6-Position Substitution of Methyl 2-(isoquinolin-6-yl)acetate vs. Isoquinoline Carboxylate Esters

Methyl 2-(isoquinolin-6-yl)acetate contains an acetate linker attached specifically at the 6-position of the isoquinoline ring. This differs fundamentally from compounds such as methyl isoquinoline-6-carboxylate (CAS 173089-82-2), where the carbonyl is directly attached to the 6-position without a methylene spacer. The presence of the methylene unit in the target compound confers different conformational flexibility and electronic properties at the reactive site, which can influence subsequent cross-coupling or functionalization reactions .

Regioselectivity Isoquinoline Chemistry Positional Isomers Synthetic Building Blocks

Biological Activity Differentiation: Cytotoxicity of Methyl 2-(isoquinolin-6-yl)acetate vs. Structural Analogs

Methyl 2-(isoquinolin-6-yl)acetate has been evaluated in vitro and demonstrated cytotoxicity against human breast cancer MCF-7 cells with an IC₅₀ of approximately 50 µM, with a reported mechanism involving apoptosis induction via caspase activation . While this activity is moderate and represents supporting evidence for biological screening applications, it provides a quantitative baseline for comparing this compound with other isoquinoline derivatives that may exhibit different cytotoxicity profiles.

Cytotoxicity Anticancer Research Isoquinoline Derivatives Cell-based Assays

Recommended Application Scenarios for Methyl 2-(isoquinolin-6-yl)acetate (CAS 1260758-99-3) Based on Quantitative Differentiation Evidence


Synthesis of 6-Substituted Isoquinoline Pharmacophores Requiring a Protected Acetic Acid Moiety

This compound is ideally suited as a protected building block in multi-step organic syntheses where a 2-(isoquinolin-6-yl)acetic acid fragment is required but the free acid would be incompatible with intermediate reaction conditions. The methyl ester protecting group (LogP = 1.95 [1]) allows the compound to remain stable during reactions involving strong bases, organometallic reagents, or coupling conditions, and can be selectively hydrolyzed at the final synthetic stage to reveal the free carboxylic acid. This strategy streamlines the synthesis of isoquinoline-containing drug candidates, particularly those targeting CNS indications or kinase inhibition pathways where 6-substituted isoquinoline scaffolds are prevalent [2].

Preparation of Isoquinoline-Containing Bioactive Molecules for Anticancer Screening Programs

The compound has demonstrated measurable in vitro cytotoxicity against MCF-7 human breast cancer cells with an IC₅₀ of approximately 50 µM, inducing apoptosis via caspase activation [1]. This moderate activity establishes a baseline for academic and industrial groups engaged in medicinal chemistry campaigns aimed at developing novel isoquinoline-based anticancer agents. Researchers can use this compound as a starting scaffold for structural optimization, leveraging the 6-position substitution pattern to explore structure-activity relationships (SAR) and improve potency through systematic derivatization.

Synthesis of Central Nervous System (CNS) Drug Candidates Utilizing Isoquinoline Scaffolds

Isoquinoline derivatives bearing an acetic acid ester moiety at the 6-position have been described in patent literature as intermediates for preparing pharmaceutical compounds with CNS properties [1]. The favorable lipophilicity of methyl 2-(isoquinolin-6-yl)acetate (LogP = 1.95 ) aligns with the physicochemical property space often sought for blood-brain barrier penetration, making this compound a relevant building block for synthesizing CNS-active drug candidates, including those targeting neurological disorders such as depression, psychosis, or neurodegenerative conditions [1] [2].

Exploration of Isoquinoline Derivatives as Kinase Inhibitor Scaffolds

The 6-substituted isoquinoline framework is a recognized pharmacophore in kinase inhibitor design. While methyl 2-(isoquinolin-6-yl)acetate itself is not an active kinase inhibitor, the broader class of 6-substituted isoquinoline derivatives has been investigated for activity against Rho-kinase and monoamine transporters, with patents describing compounds useful for treating diseases associated with Rho-kinase-mediated phosphorylation [1]. This compound can serve as a versatile intermediate for synthesizing and evaluating novel kinase-targeting molecules by further functionalizing the methyl ester group into amides, hydrazides, or other pharmacologically relevant moieties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 2-(isoquinolin-6-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.